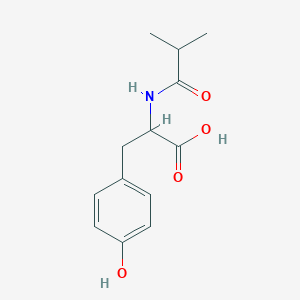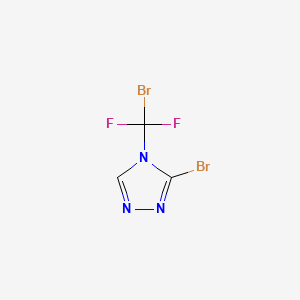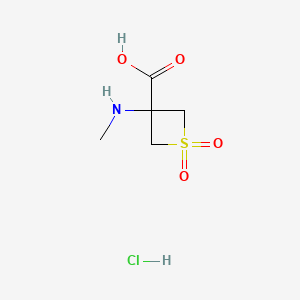![molecular formula C16H27NO3 B13559294 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. The bicyclo[2.2.2]octane moiety is a privileged structure found in many natural products and synthetic analogues, making it a valuable scaffold for drug development and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid typically involves the formation of the bicyclo[2.2.2]octane core followed by functionalization to introduce the carbamoyl and heptanoic acid groups. One common method involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes, mediated by enamine/iminium catalysis . This method provides good to excellent yields with high enantioselectivity under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: Investigated for its potential as a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core but differ in functional groups.
Bicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure but similar applications in drug development and materials science.
Uniqueness: 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid is unique due to its specific combination of the bicyclo[2.2.2]octane core with carbamoyl and heptanoic acid groups, providing distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C16H27NO3 |
|---|---|
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
8-(1-bicyclo[2.2.2]octanylamino)-8-oxooctanoic acid |
InChI |
InChI=1S/C16H27NO3/c18-14(5-3-1-2-4-6-15(19)20)17-16-10-7-13(8-11-16)9-12-16/h13H,1-12H2,(H,17,18)(H,19,20) |
Clave InChI |
ZLPZBJKMBNMKEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CC2)NC(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


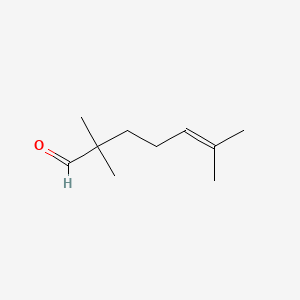
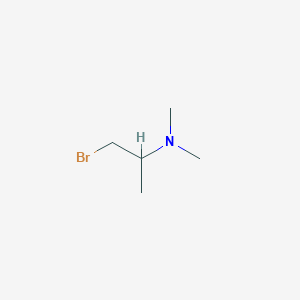

![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
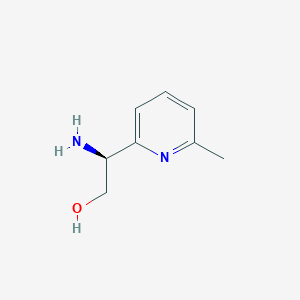
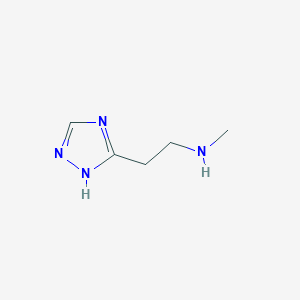
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)

